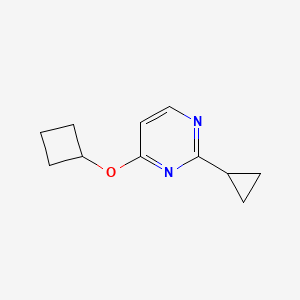

4-Cyclobutoxy-2-cyclopropylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Cyclobutoxy-2-cyclopropylpyrimidine, pyrimidines in general can be synthesized through various methods. For instance, one method involves a chemoenzymatic route involving enantioselective transesterification . Another method involves a regioselective reaction of ketones, aldehydes, or esters with amidines .Scientific Research Applications

Discovery of Novel Bioavailable sGC Stimulators

4-Hydroxypyrimidine derivatives, including compounds structurally related to 4-Cyclobutoxy-2-cyclopropylpyrimidine, have been explored for their potential as soluble guanylate cyclase (sGC) stimulators. These compounds are of interest in the treatment of cardiovascular diseases and conditions associated with fibrosis and end-organ failure. The design and synthesis of these stimulators aim to achieve a good balance of potency, stability, selectivity, and pharmacodynamic effects while maintaining favorable pharmacokinetic properties for once-daily dosing in humans (Nakai et al., 2016).

Synthesis of Antiviral Agents

Another area of research involves the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, including cyclopropyl. These compounds were studied for their antiviral activity, particularly against retroviruses, in cell culture. The study found that certain derivatives exhibited significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of these compounds in antiviral therapy (Hocková et al., 2003).

Development of Anticancer Compounds

The synthesis of cyclopalladated complexes containing 4-hydroxy-acridine and related pyrimidine derivatives has been reported. These complexes have shown promising biological activity, with certain derivatives demonstrating efficiency superior to cis-platinum. This suggests their potential application in cancer therapy, highlighting the relevance of pyrimidine derivatives in the development of new anticancer drugs (Pucci et al., 2006).

Inhibitors of HIV Reverse Transcriptase

Research into 3-Hydroxypyrimidine-2,4-dione derivatives, featuring cyclohexylmethyl groups, has demonstrated their efficacy as inhibitors of human immunodeficiency virus (HIV) reverse transcriptase. These compounds inhibit both the polymerase and RNase H functions of the enzyme, showing potential as dual-action antiretroviral agents. The study provides a foundation for further exploration of these compounds in the treatment of HIV (Tang et al., 2017).

Antimicrobial and Herbicidal Activities

The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds has also been investigated. These compounds have shown significant biological activities, including herbicidal and fungicidal effects. This indicates the versatility of pyrimidine derivatives in various applications beyond pharmacology, extending to agriculture (Tian et al., 2009).

Properties

IUPAC Name |

4-cyclobutyloxy-2-cyclopropylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-10-6-7-12-11(13-10)8-4-5-8/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDQNXXXCTKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

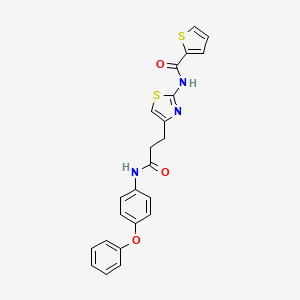

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)

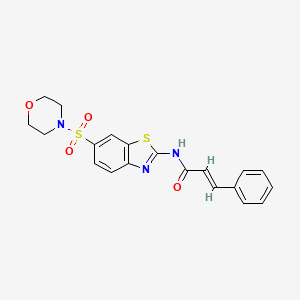

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)

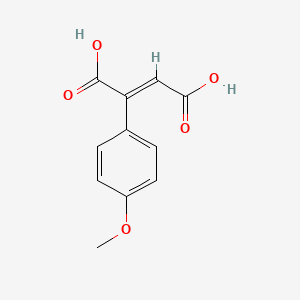

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)

![Ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)